

Application Notes & Protocols: CRISPR/Cas9 Mediated Knockout of Galactinol Synthase Genes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Galactinol

Cat. No.: B1212831

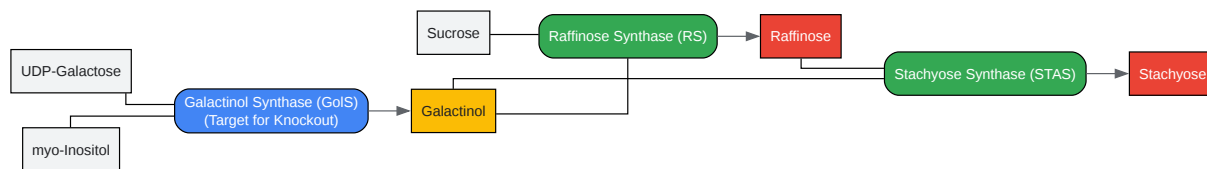
[Get Quote](#)

Introduction

Galactinol synthase (GolS) is a pivotal enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are crucial carbohydrates in higher plants.[1][2][3] RFOs function as transport and storage sugars, osmoprotectants against abiotic stress (like drought, cold, and heat), and signaling molecules.[2][3][4][5] The GolS enzyme catalyzes the first committed step in the RFO pathway, synthesizing **galactinol** from UDP-galactose and myo-inositol.[2][3][4] Given its rate-limiting role, GolS is a prime target for genetic modification to alter carbohydrate profiles in crops, for instance, to improve nutritional quality by reducing indigestible RFOs in soybean seeds.[6][7][8] The CRISPR/Cas9 system offers a precise and efficient tool for targeted knockout of GolS genes, enabling functional genomics studies and the development of improved crop varieties.[9][10]

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway

The RFO pathway begins with the synthesis of **galactinol** by **Galactinol** Synthase (GolS). **Galactinol** then serves as a galactose donor for the subsequent synthesis of raffinose and stachyose, catalyzed by Raffinose Synthase (RS) and Stachyose Synthase (STAS), respectively.[7][8][11] Knocking out GolS genes is an effective strategy to disrupt this pathway at its origin, thereby reducing the accumulation of downstream RFOs.[6][12]

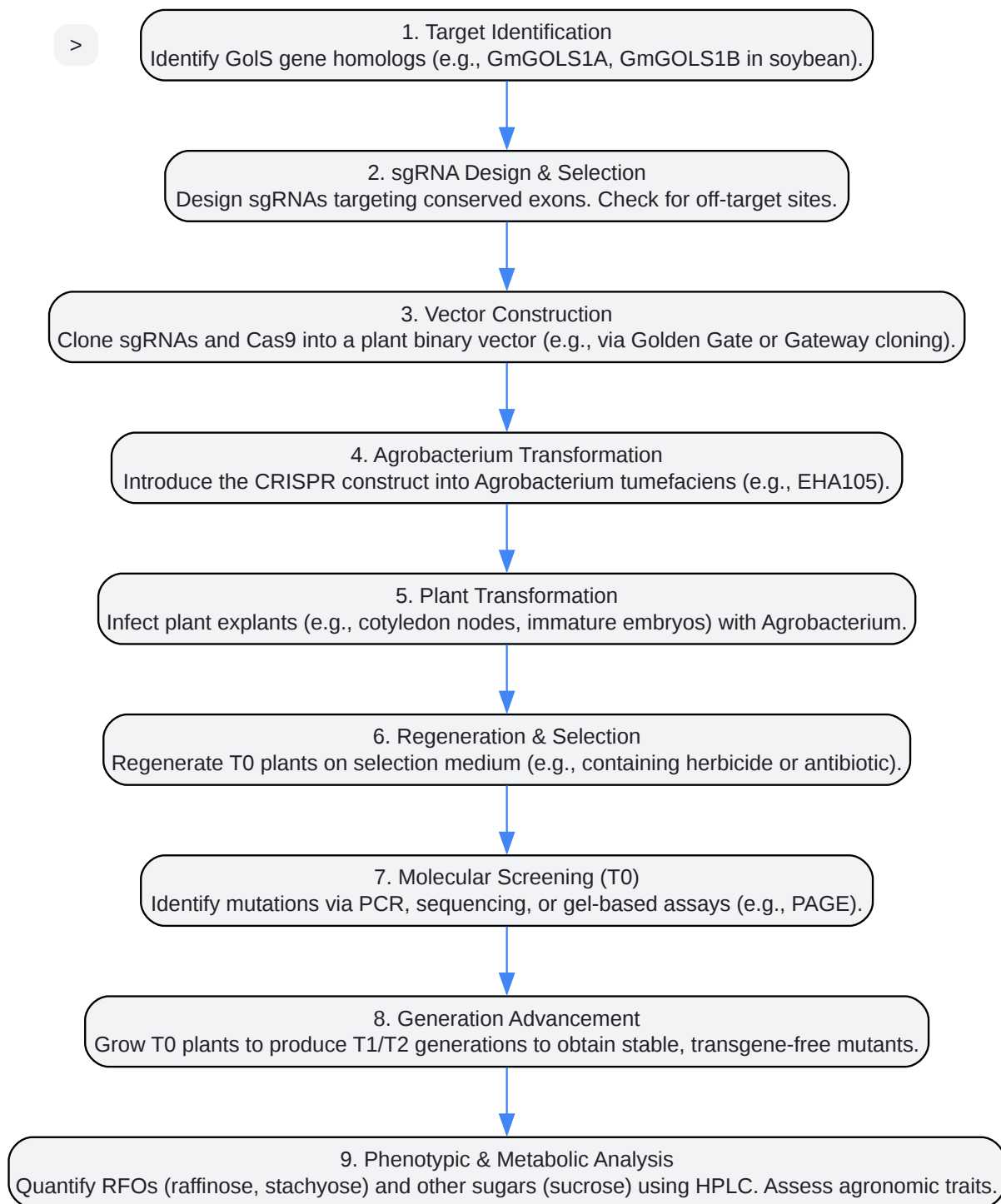


[Click to download full resolution via product page](#)

RFO biosynthesis pathway highlighting the role of GalS.

Experimental Workflow for GalS Knockout

The generation of GalS knockout plants using CRISPR/Cas9 involves a systematic workflow, from initial gene targeting to the analysis of stable mutant lines. This process includes designing specific guide RNAs (sgRNAs), constructing a CRISPR/Cas9 vector, transforming the plant system, and subsequent molecular and phenotypic characterization.



[Click to download full resolution via product page](#)

CRISPR/Cas9 workflow for generating GoIS knockout plants.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and CRISPR/Cas9 Vector Construction

This protocol outlines the creation of a plant transformation vector containing Cas9 and sgRNAs designed to target *GolS* genes. Using a dual-sgRNA approach can enhance the efficiency of creating large deletions or simultaneously targeting homologous genes.[\[6\]](#)[\[7\]](#)

- **Target Gene Identification:** Identify *GolS* gene sequences from a relevant genome database (e.g., SoyBase, TAIR). In species with multiple homologs like soybean, targeting genes with high expression in the tissue of interest (e.g., seeds) is crucial.[\[7\]](#)[\[8\]](#) For instance, *GmGOLS1A* and its homeolog *GmGOLS1B* are primary targets in soybean.[\[7\]](#)
- **sgRNA Design:**
 - Use online tools (e.g., CCTop, CRISPR-P) to design 20-bp sgRNA sequences targeting conserved regions within the exons of the *GolS* genes.[\[11\]](#)
 - Ensure the target sequence is followed by the appropriate Protospacer Adjacent Motif (PAM), typically 'NGG' for *Streptococcus pyogenes* Cas9.[\[13\]](#)
 - Perform BLAST searches against the host genome to minimize potential off-target effects.[\[14\]](#)
- **Vector Assembly:**
 - Select a suitable plant CRISPR/Cas9 binary vector system. These vectors typically contain a plant-specific promoter driving Cas9 expression (e.g., CaMV 35S) and a U6 or U3 promoter for sgRNA expression.[\[13\]](#)[\[15\]](#)
 - Synthesize oligonucleotides corresponding to the designed sgRNA target sequences.
 - Assemble the sgRNA expression cassettes into the Cas9 binary vector using a standardized cloning method such as Golden Gate assembly or Gateway cloning.[\[15\]](#)[\[16\]](#) This often involves a one-step ligation reaction to produce the final construct.[\[13\]](#)

- Verification: Sequence the final construct to confirm the correct insertion and orientation of the sgRNA cassettes.
- Transformation into Agrobacterium: Transform the verified binary vector into a competent Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) via electroporation.[\[11\]](#)[\[17\]](#)

Protocol 2: Agrobacterium-Mediated Plant Transformation

This protocol describes the transformation of plant tissues to generate transgenic events. The specific explants and media will vary depending on the plant species. The following is a generalized protocol based on soybean cotyledonary node transformation.[\[7\]](#)

- Agrobacterium Culture Preparation:
 - Inoculate a single colony of Agrobacterium carrying the CRISPR construct into liquid YEB medium with appropriate antibiotics.
 - Grow the culture overnight at 28°C with shaking until it reaches an OD600 of 0.5-0.8.[\[18\]](#)
 - Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium.[\[18\]](#)
- Explant Preparation and Infection:
 - Sterilize seeds and germinate them in vitro.
 - Excise explants (e.g., cotyledonary nodes for soybean, immature embryos for maize) from young seedlings.[\[7\]](#)[\[9\]](#)
 - Immerse the explants in the prepared Agrobacterium suspension for 10-30 minutes.[\[18\]](#)
- Co-cultivation:
 - Blot the infected explants on sterile filter paper and place them on a solid co-cultivation medium.
 - Incubate in the dark at 25°C for 1-3 days.[\[19\]](#)

- Selection and Regeneration:
 - Transfer the explants to a selection medium containing a selective agent (e.g., glufosinate, hygromycin) to inhibit the growth of non-transformed cells, and a bacteriostatic agent (e.g., cefotaxime, timentin) to eliminate residual *Agrobacterium*.[\[17\]](#)
 - Subculture the explants onto fresh selection and regeneration media every 2-3 weeks until shoots develop.[\[19\]](#)
- Rooting and Acclimatization:
 - Transfer regenerated shoots to a rooting medium.
 - Once roots are established, transfer the plantlets to soil and acclimatize them in a greenhouse.

Protocol 3: Molecular Characterization of Mutant Plants

This protocol details the methods for identifying and characterizing the mutations induced by the CRISPR/Cas9 system in the T0 and subsequent generations.

- Genomic DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of putative T0 transgenic plants using a standard method like the CTAB protocol.[\[8\]](#)
- Initial Screening for Mutations:
 - PCR Amplification: Design primers that flank the sgRNA target sites in the *GolS* genes. Amplify the target region from the genomic DNA of T0 plants.
 - Gel-Based Detection: For constructs with dual sgRNAs that induce large deletions, mutation events can be detected by a size shift in the PCR product on an agarose gel.[\[6\]](#)
 - Heteroduplex Analysis: For small indels, use denaturation-renaturation polyacrylamide gel electrophoresis (PAGE).[\[7\]](#)[\[8\]](#) PCR products from mutant and wild-type plants are mixed, denatured, and reannealed. The resulting heteroduplexes migrate slower than homoduplexes, indicating a mutation.[\[7\]](#)
- Sequence Confirmation:

- Purify the PCR products from plants identified as potential mutants.
- Clone the amplicons into a vector (e.g., using TOPO TA cloning) and sequence multiple clones to identify the specific nature of the mutations (insertions, deletions) and to determine if the plant is heterozygous, homozygous, or bi-allelic.[\[6\]](#)[\[14\]](#)
- Alternatively, direct Sanger sequencing of the PCR product can reveal mutations, which can be deconvoluted using tools like TIDE or ICE.[\[15\]](#)
- Analysis of Progeny (T1/T2 Generations):
 - Grow T0 plants to maturity and collect T1 seeds.
 - Screen the T1 generation to identify plants that have inherited the mutation.
 - Select homozygous or bi-allelic mutant lines that have segregated away from the Cas9 transgene (null segregants) for further phenotypic analysis.[\[6\]](#)[\[8\]](#)

Data Presentation: Effects of GoIS Knockout

CRISPR/Cas9-mediated knockout of GoIS genes has been shown to significantly alter the carbohydrate profile in soybean seeds, primarily by reducing RFOs.

Table 1: Mutation Efficiency in T0 Soybean Plants

This table summarizes the types of mutations observed in T0 soybean plants transformed with a dual-sgRNA CRISPR/Cas9 construct targeting GmGOLS1A and GmGOLS1B.

Mutation Type	Description	Frequency
Heterozygous	One wild-type allele and one mutant allele.	30% [14]
Homozygous	Two identical mutant alleles.	20% [14]
Bi-allelic	Two different mutant alleles.	32% [14]
Chimeric	Presence of multiple different mutations within the same plant.	18% [14]
Total Mutated	Percentage of T0 plants carrying any mutation.	68% [14]

Data adapted from studies on CRISPR/Cas9 efficiency in tomato, providing a general reference for mutation types in plants.[\[14\]](#) The mutations are predominantly short insertions or deletions (<10 bp).[\[14\]](#)

Table 2: Carbohydrate Profile in Seeds of GolS Knockout Soybean (T2 Generation)

This table presents the quantitative changes in key carbohydrates in the seeds of gmgols1a gmgols1b double knockout soybean lines compared to the wild type (WT).

Carbohydrate	WT Content (mg/g DW)	Double Mutant Content (mg/g DW)	Percent Change
Stachyose	~55-60	~35-40	▼ 35.4% decrease[20][21]
Raffinose	~5-10	~10-15	▲ 41.7% increase[20][21]
Verbascose	Low	Lower	▼ Slight decrease[20][21]
Total RFOs	64.7	41.95	▼ 35.2% decrease[20][21]
Sucrose	Not specified	Not specified	Increased (in some mutants)[7][8]

DW = Dry Weight. Data synthesized from Le et al., 2020.[7][8][20][21] The increase in raffinose, despite the GoS knockout, may suggest complex regulatory feedback or the activity of other GoS isoforms.

Table 3: Agronomic Traits of GoS Knockout Soybean

Analysis of the GoS knockout mutants revealed no significant unintended pleiotropic effects on major agronomic characteristics.

Trait	Observation	Reference
Seed Germination	No significant difference compared to wild type.	[7][8]
Plant Morphology	No observable difference in development or morphology.	[7][8][21]
Seed Weight	No significant difference compared to wild type.	[6]
Protein & Fat Content	Increased in some mutant lines.	[6][21]

Conclusion

The application of CRISPR/Cas9 to knock out **galactinol** synthase genes is a highly effective strategy for modifying carbohydrate metabolism in plants. The protocols outlined provide a comprehensive guide for researchers to successfully design experiments, generate mutant lines, and analyze their effects. The data from soybean studies demonstrate that this approach can significantly reduce anti-nutritional RFOs without negatively impacting key agronomic traits, highlighting its potential for crop improvement and functional genomics research.[6][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research progress on the function of galactinol synthase gene family in plants [zjnyxb.cn]
- 2. Comprehensive analysis of the GALACTINOL SYNTHASE (GoIS) gene family in citrus and the function of CsGoIS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 8. CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Agrobacterium-Mediated CRISPR/Cas9 Platform for Genome Editing in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Analysis Based on CRISPR/Cas9 Technology in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Multiplex CRISPR/Cas9-mediated raffinose synthase gene editing reduces raffinose family oligosaccharides in soybean [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput CRISPR Vector Construction and Characterization of DNA Modifications by Generation of Tomato Hairy Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Generation and Molecular Characterization of CRISPR/Cas9-Induced Mutations in 63 Immunity-Associated Genes in Tomato Reveals Specificity and a Range of Gene Modifications [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR/Cas9 Vector Construction for Gene Knockout | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Establishment and application of Agrobacterium-delivered CRISPR/Cas9 system for wild tobacco (Nicotiana glauca) genome editing [frontiersin.org]
- 18. Video: Agrobacterium-Mediated Genetic Transformation, Transgenic Production, and Its Application for the Study of Male Reproductive Development in Rice [jove.com]
- 19. Optimizing Agrobacterium-Mediated Transformation and CRISPR-Cas9 Gene Editing in the tropical japonica Rice Variety Presidio - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR/Cas9-Mediated Knockout of Galactinol Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciforum.net [sciforum.net]
- To cite this document: BenchChem. [Application Notes & Protocols: CRISPR/Cas9 Mediated Knockout of Galactinol Synthase Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212831#crispr-cas9-mediated-knockout-of-galactinol-synthase-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com